2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a bromophenyl group, a hexahydrobenzothienopyrimidinone core, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzothienopyrimidinone Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the hexahydrobenzothienopyrimidinone structure.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Methoxyphenylacetamide Moiety: This step involves the coupling of the methoxyphenylacetamide group to the core structure, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has been explored for various scientific research applications:
Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound’s potential biological activity is of interest for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Its properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- 2-{[3-(4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Uniqueness
The presence of the bromophenyl group in 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide distinguishes it from its analogs, potentially imparting unique chemical and biological properties. This uniqueness may influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C25H22BrN3O3S2 |
---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H22BrN3O3S2/c1-32-18-6-4-5-16(13-18)27-21(30)14-33-25-28-23-22(19-7-2-3-8-20(19)34-23)24(31)29(25)17-11-9-15(26)10-12-17/h4-6,9-13H,2-3,7-8,14H2,1H3,(H,27,30) |
InChI Key |
SZWWPAMJUOPMJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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